molecular formula C8H9NO2 B080786 Methyl 4-methylpicolinate CAS No. 13509-13-2

Methyl 4-methylpicolinate

Cat. No.: B080786
CAS No.: 13509-13-2
M. Wt: 151.16 g/mol
InChI Key: QHZGJQWANGVCLB-UHFFFAOYSA-N
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Description

Methyl 4-methylpicolinate is an organic compound with the molecular formula C8H9NO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylpicolinate can be synthesized through the esterification of 4-methylpicolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 4-methylpicolinic acid and methanol into the reactor, where they react in the presence of a catalyst.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 4-methylpicolinic acid or other oxidized derivatives.

    Reduction: 4-methylpicolinyl alcohol or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-methylpicolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methylpicolinate depends on its specific application. In biological systems, it can act as a ligand that binds to metal ions, influencing enzyme activity and other biochemical processes. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

    Methyl picolinate: Similar structure but without the methyl group at the fourth position.

    4-methylpicolinic acid: The carboxylic acid form of methyl 4-methylpicolinate.

    Ethyl 4-methylpicolinate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: this compound is unique due to the presence of both a methyl group at the fourth position of the pyridine ring and a methyl ester group. This combination of functional groups provides distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZGJQWANGVCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448302
Record name Methyl 4-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-13-2
Record name Methyl 4-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methylpicolinate
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